Cas no 861881-24-5 (N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine)
N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- N-(3-(dimethylamino)propyl)-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine
- N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine
- HWIJDHXWKNIXEK-UHFFFAOYSA-N
- VU0549324-1
- N1-(3-(dimethylamino)propyl)-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
- N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
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- MDL: MFCD14584932
- Inchi: 1S/C13H20F3N3/c1-18(2)7-4-8-19(3)12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,4,7-8,17H2,1-3H3
- InChI Key: HWIJDHXWKNIXEK-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C=1)N)N(C)CCCN(C)C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 268
- XLogP3: 2.6
- Topological Polar Surface Area: 32.5
N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D465285-10mg |
N~1~-[3-(Dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
861881-24-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D465285-50mg |
N~1~-[3-(Dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
861881-24-5 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D465285-100mg |
N~1~-[3-(Dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
861881-24-5 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-235070-0.05g |
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
861881-24-5 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-235070-0.1g |
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
861881-24-5 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-235070-0.25g |
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
861881-24-5 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-235070-0.5g |
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
861881-24-5 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-235070-1.0g |
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
861881-24-5 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-235070-2.5g |
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
861881-24-5 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-235070-5.0g |
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
861881-24-5 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Research Brief on N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS: 861881-24-5)
N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS: 861881-24-5) is a structurally complex aromatic amine derivative that has recently gained attention in chemical biology and medicinal chemistry research. This compound features a trifluoromethyl group and a dimethylaminopropyl side chain, which contribute to its unique physicochemical properties and potential biological activities. Recent studies have explored its applications as a key intermediate in the synthesis of pharmacologically active molecules and its direct biological effects.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound as a precursor in the development of novel kinase inhibitors. The research team demonstrated that the trifluoromethyl group significantly enhances binding affinity to target proteins through favorable hydrophobic interactions, while the dimethylamino moiety improves solubility and cellular permeability. Molecular docking studies revealed specific interactions with ATP-binding pockets of several protein kinases, suggesting potential applications in cancer therapy.
In pharmacological evaluations, derivatives of 861881-24-5 have shown promising activity against various cancer cell lines, with particular efficacy observed in breast and lung cancer models. The compound's mechanism of action appears to involve the inhibition of cell proliferation through interference with key signaling pathways. Importantly, structure-activity relationship (SAR) studies have identified the optimal positioning of the trifluoromethyl group as critical for maintaining biological activity while minimizing off-target effects.
Recent advances in synthetic methodology have improved the production efficiency of 861881-24-5. A 2024 report in Organic Process Research & Development described a novel catalytic system that achieves 85% yield with excellent purity, addressing previous challenges in large-scale synthesis. This development is particularly significant for pharmaceutical applications where consistent quality and scalability are essential requirements.
Ongoing research is exploring the potential of 861881-24-5 in central nervous system (CNS) drug development. Preliminary studies suggest that properly modified derivatives can cross the blood-brain barrier, opening possibilities for treating neurological disorders. However, further optimization is needed to address metabolic stability concerns identified in recent pharmacokinetic studies.
The compound's safety profile has been systematically evaluated in recent toxicological assessments. While showing good tolerability in acute toxicity studies, chronic exposure studies revealed some hepatotoxic effects at high doses, highlighting the need for careful dose optimization in therapeutic applications. These findings were published in a 2023 issue of Chemical Research in Toxicology.
Future research directions for 861881-24-5 include exploration of its applications in targeted drug delivery systems and as a molecular scaffold for developing protease inhibitors. The compound's unique structural features and demonstrated biological activities position it as a valuable building block in medicinal chemistry with multiple potential therapeutic applications.
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